4-bromo-1,2-diphenylbenzene
Description
These analogs, such as 4-bromo-1,2-diaminobenzene, 4-bromo-1,2-dimethylbenzene, and 4-bromo-1,2-dichlorobenzene, share a common brominated aromatic core but differ in functional groups, reactivity, and applications.
Properties
IUPAC Name |
4-bromo-1,2-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFVWIUESOINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles, maintaining the aromaticity of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate that subsequently loses a proton to yield the substituted benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.
Scientific Research Applications
4’-Bromo-1,1’:2’,1’'-terbenzene has several scientific research applications, including:
Materials Science: The compound’s aggregation-induced emission properties make it useful in the development of fluorescent materials for imaging and sensing applications.
Medicinal Chemistry:
Biological Research: The compound’s ability to generate singlet oxygen efficiently makes it valuable for studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism by which 4’-Bromo-1,1’:2’,1’'-terbenzene exerts its effects involves the generation of singlet oxygen, a reactive oxygen species. This process is facilitated by the compound’s strong green fluorescence, which indicates efficient singlet oxygen production . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death, particularly in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key brominated benzene derivatives from the evidence, highlighting substituents, molecular formulas, and applications:
Environmental and Ecological Impact
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